Topic: Synthesis and Characterization of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Topic: Synthesis and Characterization of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
An In-depth Technical Guide for Drug Development Professionals
Abstract
The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide details a proposed synthetic pathway and a comprehensive characterization workflow for the novel compound, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine. This molecule integrates the N-methylpiperazine moiety, a cornerstone of many CNS-active and anti-infective agents, with a 2-substituted-N-methylimidazole, a versatile heterocycle known for a wide spectrum of biological activities.[1][2] Given the absence of a published direct synthesis for this specific regioisomer, this document provides a robust, logically-derived strategy based on established, high-yield chemical transformations. We will elucidate the rationale behind each synthetic step, from precursor selection to final product purification, and provide detailed protocols for rigorous structural and purity confirmation using modern analytical techniques. This guide is intended for researchers in drug discovery and process development seeking to explore this promising chemical space.
Rationale and Strategic Overview
The core challenge in synthesizing 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine lies in the controlled, sequential functionalization of three distinct nitrogen atoms and the regioselective formation of the C-C bond between the two heterocyclic rings. The piperazine ring contains two secondary amines of differing steric environments, and the imidazole ring requires N-methylation. A retrosynthetic analysis suggests that a convergent approach, where the two key heterocyclic cores are synthesized or modified separately before a final coupling step, is most prudent.
Our proposed forward synthesis strategy hinges on a key reductive amination step. This classic and highly reliable transformation allows for the formation of the C-C bond between a suitably protected piperazine and an imidazolyl aldehyde. Subsequent deprotection and a final, selective N-methylation of the piperazine ring complete the synthesis. This pathway is designed for efficiency, high functional group tolerance, and scalability.[1]
Figure 1: Proposed convergent synthetic pathway for the target compound.
Detailed Synthetic Protocols
The following protocols are presented as a self-validating workflow. Successful characterization at the end of each major step is critical before proceeding to the next.
Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde (2)
This initial step involves the formylation of commercially available 1-methyl-1H-imidazole (1). A Vilsmeier-Haack type reaction is a standard and effective method for this transformation.
-
Protocol:
-
To a stirred, cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise. The formation of the Vilsmeier reagent is exothermic.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-methyl-1H-imidazole (1) (1.0 equiv.) in DMF dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate (Na₂CO₃) solution.
-
Extract the product into dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield 1-methyl-1H-imidazole-2-carbaldehyde (2) as a solid.
-
-
Causality and Expertise: The Vilsmeier-Haack reaction is chosen for its high regioselectivity at the C2 position of the N-substituted imidazole ring, which is electronically activated for electrophilic substitution. Careful temperature control during reagent addition and quenching is paramount to prevent side reactions and ensure safety.
Step 2: Synthesis of tert-Butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate (4)
This is the key coupling step via reductive amination. We use mono-Boc-protected piperazine (3) to prevent undesired dialkylation. Sodium triacetoxyborohydride is the reagent of choice.
-
Protocol:
-
Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (2) (1.0 equiv.) and tert-butyl piperazine-1-carboxylate (3) (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) in a flask under a nitrogen atmosphere.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.
-
The crude product (4) can be purified by column chromatography (Silica gel, methanol in DCM gradient) to achieve high purity.
-
-
Causality and Expertise: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[1] It is less basic than other borohydrides, minimizing side reactions, and does not reduce the aldehyde starting material under these conditions. Using a slight excess of the amine component (3) ensures complete consumption of the more valuable aldehyde (2).
Step 3: Synthesis of 1-(1-Methyl-1H-imidazol-2-yl)piperazine (5)
This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Protocol:
-
Dissolve the purified Boc-protected intermediate (4) (1.0 equiv.) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a small amount of water and basify to pH > 10 with 2M sodium hydroxide (NaOH).
-
Extract the free base product into DCM (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative (5), which can be used in the next step without further purification if the previous step was clean.
-
-
Causality and Expertise: TFA is highly effective for Boc deprotection, and the reaction proceeds cleanly at room temperature. The workup is critical to neutralize the TFA salt and isolate the free amine, which is necessary for the subsequent methylation reaction.
Step 4: Synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (6)
The final step is the selective methylation of the remaining secondary amine on the piperazine ring. The Eschweiler-Clarke reaction is a superior method for this, as it is high-yielding and avoids over-methylation (quaternization).[3]
-
Protocol:
-
To a solution of the deprotected intermediate (5) (1.0 equiv.) in formic acid (5.0 equiv.), add aqueous formaldehyde (37 wt. %, 3.0 equiv.).
-
Heat the reaction mixture to 90-100 °C for 2-4 hours. Vigorous gas (CO₂) evolution will be observed initially.
-
Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.
-
Carefully basify the solution with 2M NaOH to pH > 10.
-
Extract the final product (6) with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the final product, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (6).
-
-
Causality and Expertise: The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] It is highly selective for methylating primary and secondary amines and is performed under aqueous conditions, making it robust and scalable. The mechanism prevents the formation of quaternary ammonium salts, a common issue with alkyl halide-based methylations.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Figure 2: Comprehensive workflow for product characterization and validation.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method should be developed for purity analysis.
-
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid (for improved peak shape). For example, a gradient from 5% to 95% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in methanol or the initial mobile phase.[4]
-
Analysis: The purity is determined by the peak area percentage of the main product peak.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: The sample is infused or injected into the mass spectrometer (e.g., a Time-of-Flight (TOF) analyzer).
-
Expected Result: The protonated molecular ion [M+H]⁺ should be observed.
-
| Parameter | Theoretical Value |
| Molecular Formula | C₉H₁₆N₄ |
| Monoisotopic Mass | 180.1375 g/mol |
| Calculated m/z for [C₉H₁₇N₄]⁺ | 181.1448 |
Table 1: Predicted HRMS Data for the Target Compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.
-
¹H NMR - Predicted Resonances:
-
Imidazole Protons: Two singlets or doublets in the aromatic region (~6.8-7.2 ppm).
-
Piperazine Protons: A complex series of multiplets in the aliphatic region (~2.5-4.0 ppm) due to the chiral center at C2 and restricted bond rotation.
-
N-CH₃ (Imidazole): A sharp singlet (~3.6-3.8 ppm).
-
N-CH₃ (Piperazine): A sharp singlet (~2.3-2.5 ppm).
-
NH (if present as impurity): A broad singlet, which may be exchangeable with D₂O.
-
-
¹³C NMR - Predicted Resonances:
-
Imidazole Carbons: Three signals in the aromatic/heteroaromatic region (~115-145 ppm).
-
Piperazine Carbons: Multiple signals in the aliphatic region (~45-60 ppm).
-
N-CH₃ Carbons: Two distinct signals in the aliphatic region (~35-45 ppm).
-
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Imidazole CH | 6.8 - 7.2 (2H, m) | 115 - 130 |
| Imidazole C -N | - | 135 - 145 |
| Piperazine CH ₂ & CH | 2.5 - 4.0 (7H, m) | 45 - 60 |
| Imidazole N-C H₃ | 3.6 - 3.8 (3H, s) | ~35 |
| Piperazine N-C H₃ | 2.3 - 2.5 (3H, s) | ~45 |
Table 2: Predicted NMR Spectral Data for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.[6][7]
References
- BenchChem. (2025).
- Google Patents. (1964).
- Smolecule. (2024). Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI). Smolecule.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). (a) Synthesis of imidazo[1,2-a]piperazine developed by McCort and....
- Journal of Chemical and Pharmaceutical Research. (2012).
- ResearchGate. (n.d.). (a) Synthesis of imidazo[1,2-a]piperazine developed by McCort and....
- PubChemLite. (2026). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. PubChemLite.
- Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
- Chen, X., Golebiowski, A., & McClain, R. T. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry.
- Journal of Heterocyclic Chemistry. (2019).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- MDPI. (2021).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
- Google Patents. (1959). Method for preparing 1-methylpiperazine - US2905673A.
- RSC Publishing. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.
- Ali, T., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
- Amazon Web Services. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
- PubMed. (2021).
- Google Patents. (n.d.). Ion chromatography determination method of N-methylpiperazine - CN112730641A.
- PubMed. (2023). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine (C9H16N4) [pubchemlite.lcsb.uni.lu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
